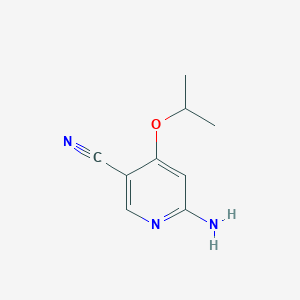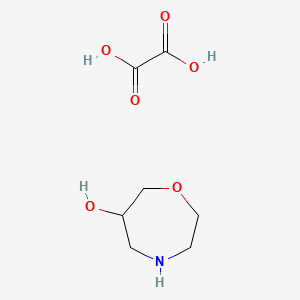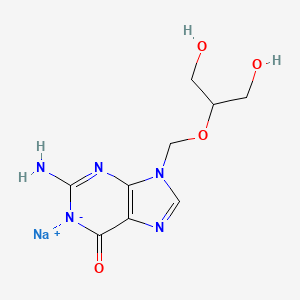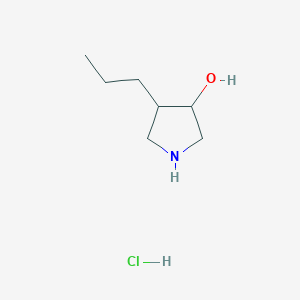
6-Amino-4-isopropoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-isopropoxynicotinonitrile is a chemical compound with the molecular formula C9H12N4O. It is a derivative of nicotinonitrile, featuring an amino group at the 6-position and an isopropoxy group at the 4-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-isopropoxynicotinonitrile typically involves the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Isopropoxylation: The amino group is protected, and the pyridine ring is treated with isopropyl alcohol in the presence of a strong acid catalyst to introduce the isopropoxy group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-isopropoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Strong acids or bases are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso- and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various functionalized pyridines.
Scientific Research Applications
6-Amino-4-isopropoxynicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used to study biological processes involving nicotinamide adenine dinucleotide (NAD) analogs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Amino-4-isopropoxynicotinonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, influencing biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
6-Amino-4-methoxynicotinonitrile: Similar structure with a methoxy group instead of isopropoxy.
6-Amino-4-ethoxynicotinonitrile: Similar structure with an ethoxy group instead of isopropoxy.
6-Amino-4-phenoxynicotinonitrile: Similar structure with a phenoxyl group instead of isopropoxy.
Uniqueness: 6-Amino-4-isopropoxynicotinonitrile is unique due to its isopropoxy group, which imparts different chemical and physical properties compared to its analogs. This makes it particularly useful in specific applications where the isopropoxy group's properties are advantageous.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-amino-4-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-6(2)13-8-3-9(11)12-5-7(8)4-10/h3,5-6H,1-2H3,(H2,11,12) |
InChI Key |
IWDVZIIZFJYSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)


![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)

